

Comparative Guide to Analytical Method Validation for Sofosbuvir Impurity G

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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

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This guide provides a comparative analysis of validated analytical methods for the quantification of **Sofosbuvir impurity G**, a critical process-related impurity in the manufacturing of the antiviral drug Sofosbuvir. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical method for quality control and stability testing.

Comparison of Analytical Methods

Two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been identified and validated for the determination of Sofosbuvir and its impurities. The following tables summarize the key performance parameters of representative methods, providing a basis for objective comparison.

Table 1: Chromatographic Conditions and Performance

Parameter	Method 1: RP-HPLC	Method 2: UPLC
Principle	Reverse Phase High-Performance Liquid Chromatography	Ultra-Performance Liquid Chromatography
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2]	Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm[3]
Mobile Phase	0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50 v/v) [1][2]	Orthophosphoric acid buffer: Acetonitrile (45:55 v/v)[3]
Flow Rate	1.0 mL/min	0.2 mL/min[3]
Detection Wavelength	260 nm[1][2]	250 nm[3]
Retention Time (Impurity G)	5.704 min (as Phosphoryl impurity)[1][2]	Not explicitly stated for Impurity G
Retention Time (Sofosbuvir)	3.674 min[1][2]	Not explicitly stated

Table 2: Validation Parameters

Validation Parameter	Method 1: RP-HPLC	Method 2: UPLC
Linearity Range (Impurity G)	10-30 µg/mL (as Phosphoryl impurity)[1][2]	Not explicitly stated for Impurity G
Correlation Coefficient (r ²)	> 0.999[4]	> 0.999[3]
Limit of Detection (LOD)	0.03% (0.12 µg) (as Phosphoryl impurity)[1][2]	Not specified
Limit of Quantitation (LOQ)	1.50% (0.375 µg) (as Phosphoryl impurity)[1][2]	Not specified
Accuracy (% Recovery)	90.2–113.9%[4]	98.40 to 100.9% (for Sofosbuvir)[3]
Precision (%RSD)	0.043 (for Phosphoryl impurity) [1][2]	< 2%

Experimental Protocols

Detailed methodologies for the validated analytical methods are provided below. These protocols are based on published literature and adhere to ICH guidelines for method validation.

[\[5\]](#)[\[6\]](#)

Method 1: RP-HPLC Method for Sofosbuvir and Impurity G

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and data acquisition software.[\[1\]](#)[\[2\]](#)
- Analytical balance.
- Volumetric flasks and pipettes.
- Sonicator.

2. Chromatographic Conditions:

- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m particle size.[\[1\]](#)[\[2\]](#)
- Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile in a 50:50 ratio.[\[1\]](#)[\[2\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Detection Wavelength: 260 nm.[\[1\]](#)[\[2\]](#)
- Injection Volume: 10 μ L.

3. Preparation of Solutions:

- Diluent: Water: Acetonitrile (50:50 v/v).[\[7\]](#)

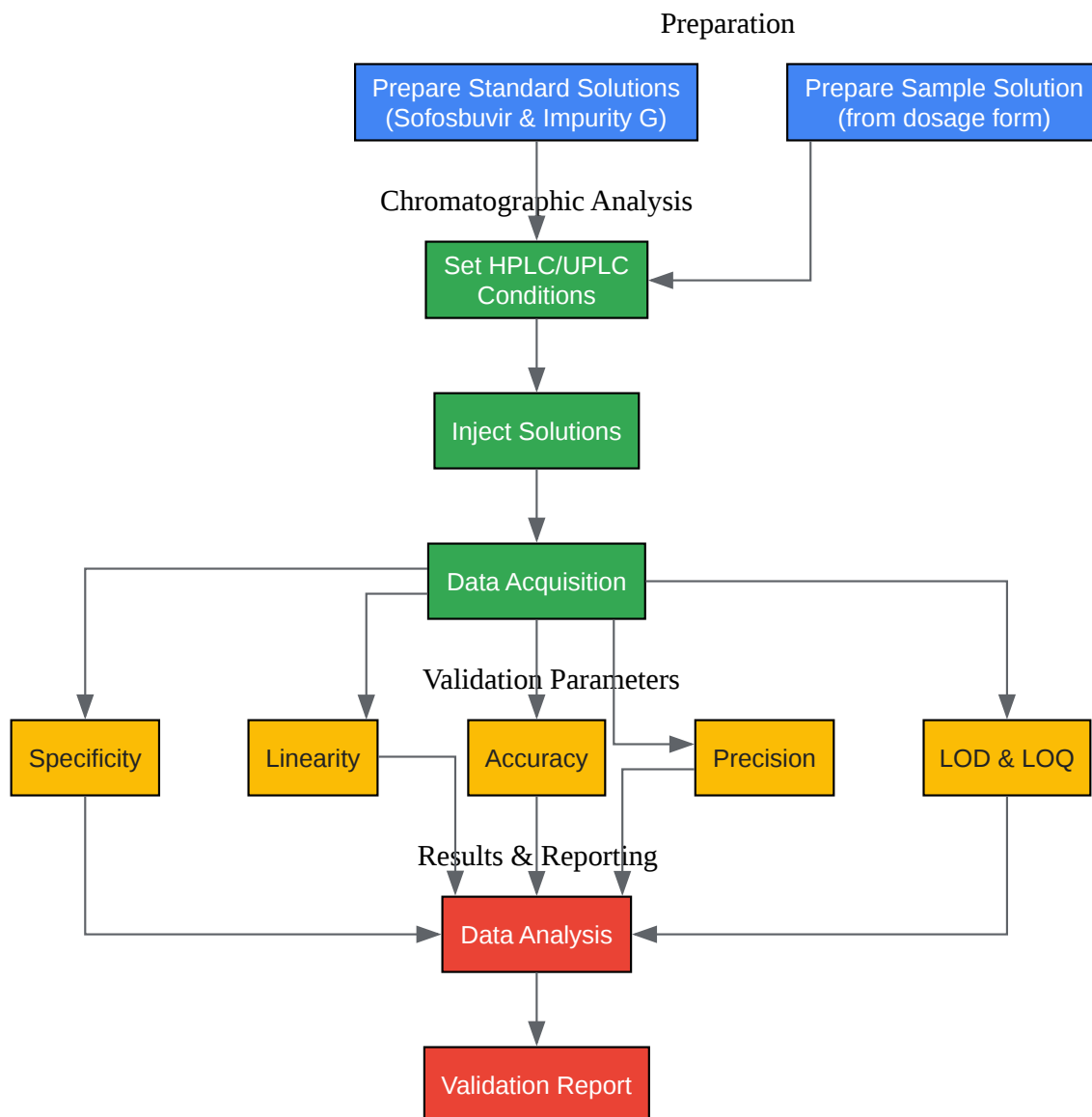
- Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 400 mg of Sofosbuvir reference standard in 100 mL of diluent.[\[1\]](#)[\[7\]](#)
- Standard Stock Solution of Impurity G (Phosphoryl impurity): Accurately weigh and dissolve 25 mg of Impurity G reference standard in 100 mL of diluent.[\[1\]](#)[\[7\]](#)
- Working Standard Solution: Pipette 5 mL of each stock solution into a 50 mL volumetric flask and dilute to volume with diluent.[\[1\]](#)[\[7\]](#)
- Sample Solution: Accurately weigh tablet powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm nylon filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent.

4. Validation Procedure:

- Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention times of Sofosbuvir and Impurity G.
- Linearity: Prepare a series of at least five concentrations of Impurity G (e.g., 10, 15, 20, 25, 30 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[\[1\]](#)[\[2\]](#)
- Accuracy (Recovery): Spike a placebo preparation with known concentrations of Impurity G at three levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the percentage recovery.
- Precision (Repeatability): Inject the working standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas for Impurity G.[\[1\]](#)[\[2\]](#)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[\[1\]](#)[\[2\]](#)

Visualizations

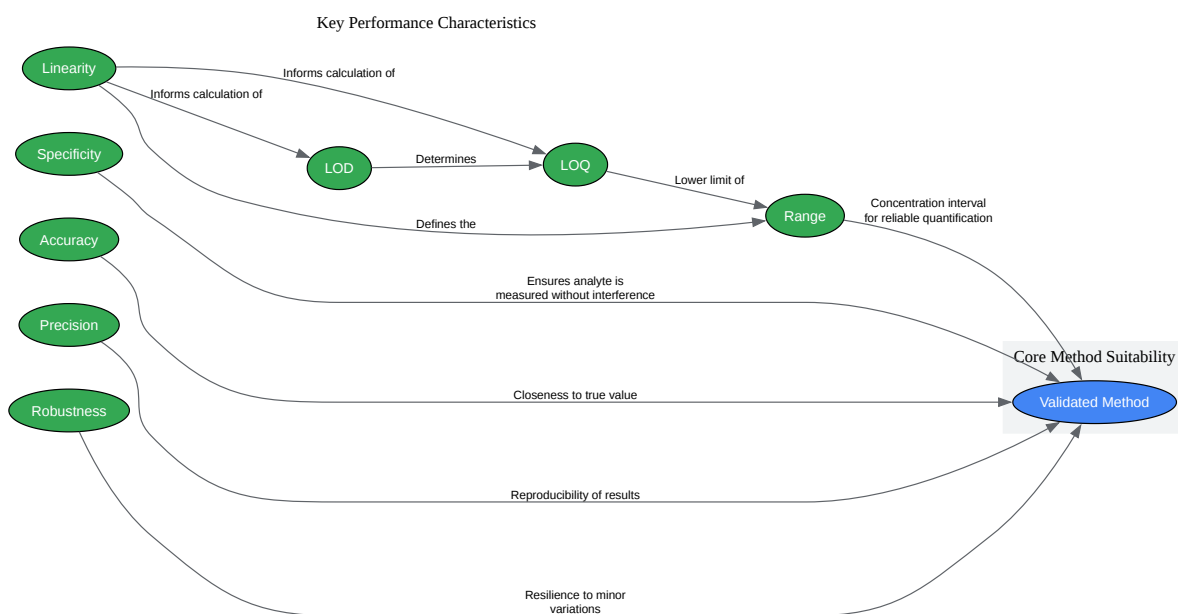
Experimental Workflow for Method Validation



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Caption: Workflow for the validation of an analytical method for **Sofosbuvir impurity G**.

Logical Relationship of Validation Parameters



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Caption: Interrelationship of key validation parameters for an analytical method.

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